

Alpelisib Hydrochloride for In Vivo Xenograft Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Alpelisib hydrochloride*

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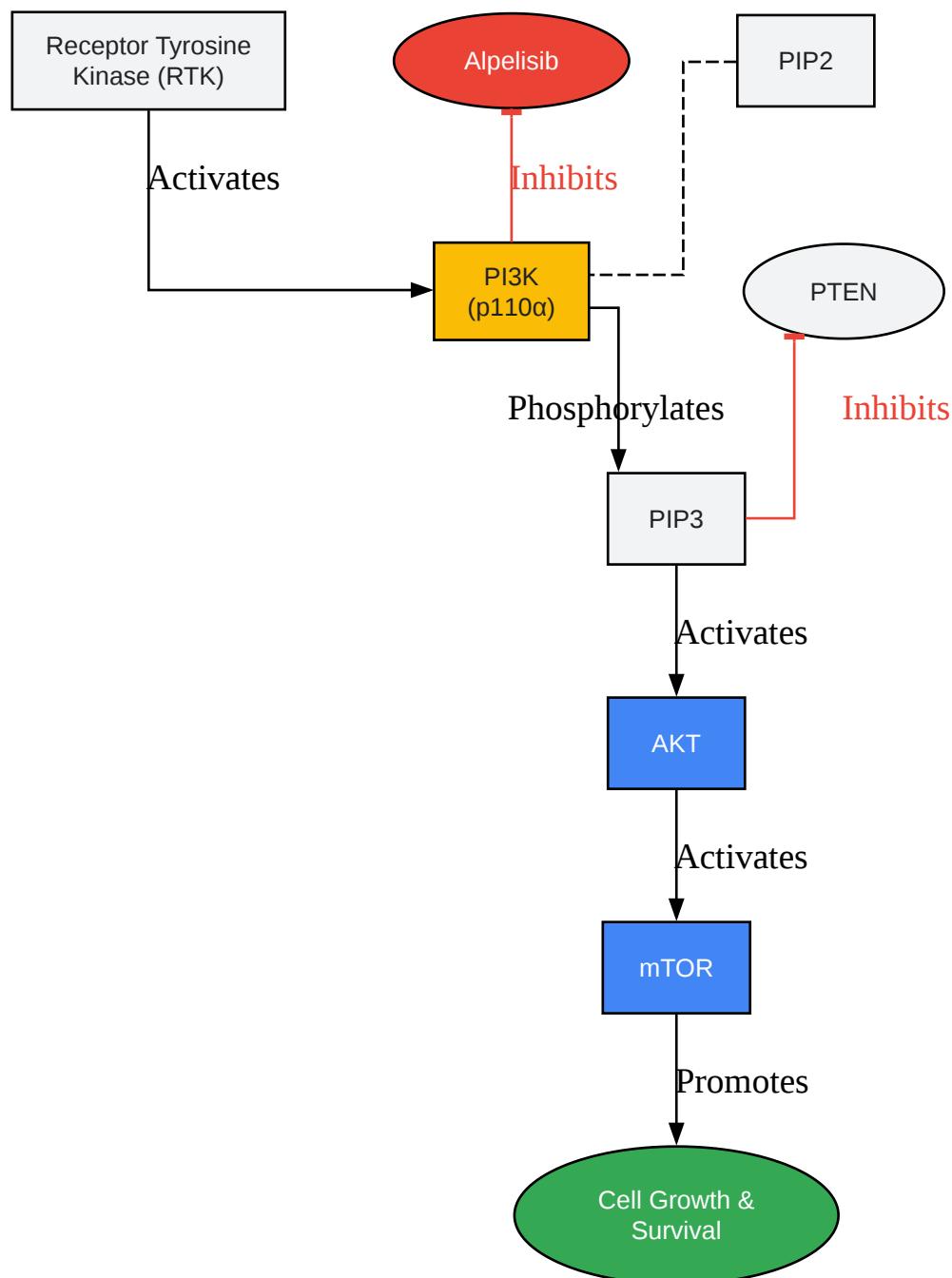
Introduction

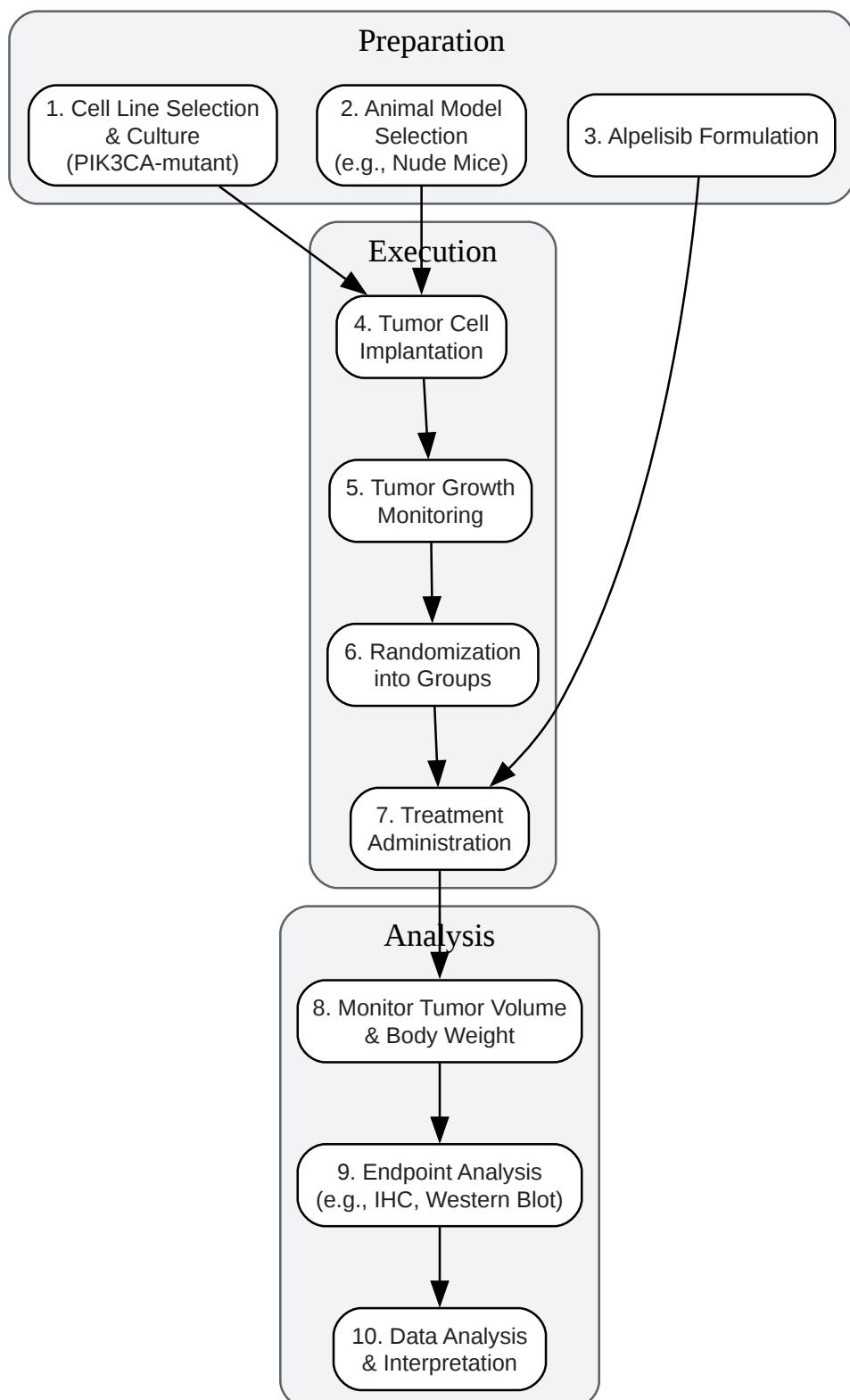
Alpelisib, an orally bioavailable alpha-specific PI3K inhibitor, has emerged as a significant therapeutic agent, particularly in cancers harboring activating mutations in the PIK3CA gene.^{[1][2]} The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.^{[3][4]} Dysregulation of this pathway, often through mutations in PIK3CA, is a frequent event in tumorigenesis, making it a prime target for cancer therapy.^{[3][5]} Alpelisib selectively inhibits the p110 α isoform of PI3K, showing potent activity against the most common PIK3CA mutations, such as H1047R and E545K, at nanomolar concentrations.^{[5][6]} In vivo xenograft studies are crucial for evaluating the anti-tumor efficacy and characterizing the pharmacokinetic and pharmacodynamic profiles of Alpelisib in a preclinical setting.^{[7][8]}

These application notes provide detailed protocols and compiled data for conducting in vivo xenograft studies with **Alpelisib hydrochloride**.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Alpelisib specifically targets the p110 α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.^{[1][9]} Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).^{[2][3]} PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.^[5] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.^{[2][5]} The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.^[5] By inhibiting p110 α , Alpelisib blocks the production of PIP3, thereby suppressing downstream signaling and leading to decreased tumor cell growth and survival.



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